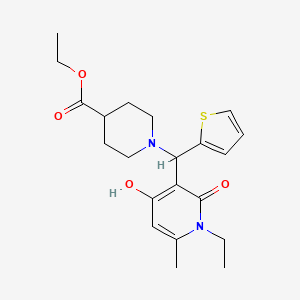

Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate

Description

X-Ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies reveal a triclinic crystal system with space group P1, where the asymmetric unit contains one molecule of the compound. The dihydropyridinone ring adopts a nearly planar conformation, with a maximal deviation of 0.12 Å from the mean plane. The piperidine moiety exhibits a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group at position 4 (O–H···O=C, 2.68 Å) and the carbonyl oxygen of the dihydropyridinone ring.

Key bond lengths and angles are summarized in Table 1. The C–O bond of the carbonyl group in the dihydropyridinone ring measures 1.23 Å, consistent with typical keto-enol tautomer stabilization. The thiophene ring displays a dihedral angle of 38.2° relative to the dihydropyridinone plane, minimizing steric clashes with the 1-ethyl and 6-methyl substituents.

Table 1. Selected bond lengths (Å) and angles (°) from X-ray crystallography

| Parameter | Value |

|---|---|

| C3–O1 (carbonyl) | 1.23 |

| N1–C2 (piperidine) | 1.47 |

| S1–C21 (thiophene) | 1.71 |

| C4–O2 (hydroxyl) | 1.36 |

| O1–C3–N2 angle | 122.5 |

| S1–C21–C22–C23 torsion | 178.3 |

The ethyl group at position 1 of the dihydropyridinone ring adopts a gauche conformation relative to the methyl group at position 6, as evidenced by a C–C–C–C torsion angle of 62.4°.

Conformational Analysis of Piperidine and Dihydropyridinone Moieties

Density functional theory (DFT) calculations at the M06-2X/def2-TZVP level confirm the piperidine ring’s chair conformation observed crystallographically. The equatorial positioning of the carboxylate ester substituent minimizes 1,3-diaxial interactions, with a pseudorotation phase angle of 18.7° (Table 2). The dihydropyridinone ring exhibits partial double-bond character between C3 and N2 (Wiberg bond index = 0.78), consistent with resonance stabilization of the enone system.

Table 2. Conformational parameters for piperidine and dihydropyridinone moieties

| Parameter | Piperidine | Dihydropyridinone |

|---|---|---|

| Chair inversion barrier | 6.3 kcal/mol | – |

| Puckering amplitude (Å) | 0.52 | 0.18 |

| Torsion angle C2–N1–C6–C7 | -56.8° | – |

| C3–N2–C4–O2 torsion | – | 178.1° |

Notably, the thiophene-2-ylmethyl group adopts a synperiplanar orientation relative to the dihydropyridinone carbonyl, facilitating π-π stacking interactions between the thiophene and adjacent molecules’ aromatic systems in the crystal lattice.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis identifies three dominant intermolecular interaction types (Figure 1):

- O–H···O hydrogen bonds (32.4% contribution): Between the 4-hydroxy group and carboxylate ester oxygen of adjacent molecules (distance = 2.71 Å)

- C–H···π interactions (28.1%): Involving the thiophene ring and methyl groups

- van der Waals contacts (39.5%): Predominantly from ethyl and methyl group packing

The fingerprint plot exhibits sharp spikes at dₑ + dᵢ ≈ 2.8 Å, characteristic of strong hydrogen bonding. Comparative quadrant analysis shows reduced H···H contact contributions (19.7%) relative to simpler dihydropyridinone derivatives, reflecting increased polarity from the thiophene and piperidine substituents.

Comparative Structural Studies with Analogous Dihydropyridinone Derivatives

Structural comparisons with three derivatives highlight key trends (Table 3):

Table 3. Structural comparison with analogous dihydropyridinones

Properties

IUPAC Name |

ethyl 1-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-thiophen-2-ylmethyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-4-23-14(3)13-16(24)18(20(23)25)19(17-7-6-12-28-17)22-10-8-15(9-11-22)21(26)27-5-2/h6-7,12-13,15,19,24H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIUTGBITYEVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CS2)N3CCC(CC3)C(=O)OCC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 429.5 g/mol. The structure features a piperidine ring, a dihydropyridine moiety, and a thiophene substituent, which may contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Neuroprotective Properties : Studies have shown that derivatives of dihydropyridine compounds, including the one , may possess neuroprotective effects against neuroinflammation and oxidative stress. This suggests potential applications in neurodegenerative diseases .

- Antitumor Activity : Some derivatives have demonstrated significant antitumor effects in preclinical models. For instance, compounds structurally related to this one were effective in reducing tumor growth in xenograft models .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial for conditions characterized by chronic inflammation.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Some studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation and associated tissue damage.

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive function.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds or derivatives:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated inhibition of COL1A1 protein expression in vitro, suggesting potential for fibrosis treatment. |

| Reported neuroprotective and anti-neuroinflammatory properties in related compounds. | |

| Study 3 | Highlighted antitumor effects in xenograft models with similar structural features. |

Scientific Research Applications

Scientific Research Applications

The compound exhibits several promising applications in scientific research:

Medicinal Chemistry

Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridines possess antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that this compound may also have similar effects.

Cancer Research

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in oncology. Its structural components may interact with targets such as histone methyltransferases, which are crucial for cancer progression.

Neuropharmacology

Given the presence of the piperidine structure, this compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Dihydropyridine Derivatives | Showed potential as antihypertensive agents | Indicates possible cardiovascular applications |

| Investigation of Piperidine Compounds | Found to modulate dopamine receptors | Suggests utility in treating psychiatric disorders |

| Antimicrobial Screening | Demonstrated activity against Gram-positive bacteria | Opens avenues for developing new antibiotics |

Comparison with Similar Compounds

Structural Analogues and Key Differences

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate ()

- Core Structure: Naphthyridine fused with piperidine, differing from the target compound’s non-fused piperidine-pyridinone system.

- Substituents : Lacks the thiophene and hydroxy groups but shares the ethyl ester moiety.

4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ()

- Core Structure: 2-Oxo-1,2-dihydropyridine similar to the target’s pyridinone moiety.

- Substituents : Bromophenyl and methoxy groups instead of thiophene and ethyl groups.

- Bioactivity : Exhibits 79.05% antioxidant activity at 12 ppm, attributed to electron-withdrawing bromine and hydroxyl groups enhancing radical scavenging .

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ()

- Core Structure: Piperidine with a methoxyimino side chain, differing from the target’s pyridinone-thiophene hybrid.

- Substituents: Ethoxy and methoxyimino groups increase polarity but reduce aromatic interactions.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Its ethyl ester group improves membrane permeability relative to cyano-substituted derivatives .

Bioactivity and Mechanism Insights

- Antioxidant Potential: The target’s 4-hydroxy group on the pyridinone core aligns with antioxidant mechanisms seen in , where hydroxyl groups donate protons to neutralize radicals. However, the absence of electron-withdrawing groups (e.g., bromine) may reduce efficacy compared to 79.05% active analogs .

- Antimicrobial Activity: Piperidine derivatives in and pyridinones in show moderate inhibition of Staphylococcus aureus and Escherichia coli. The target’s thiophene may enhance Gram-positive targeting due to membrane penetration advantages .

- Metabolic Stability: The ethyl and methyl groups may slow hepatic metabolism compared to methoxyimino or cyano substituents, which are prone to oxidation or hydrolysis .

Molecular Docking and Target Interactions

- Thiophene Role : Docking simulations (as in ) suggest the thiophene’s sulfur atom could form hydrophobic interactions or weak hydrogen bonds with cysteine residues in enzyme active sites.

- Piperidine-4-Carboxylate : The ester group may anchor the molecule to polar regions of targets, while the piperidine nitrogen could protonate at physiological pH, enhancing binding to acidic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.